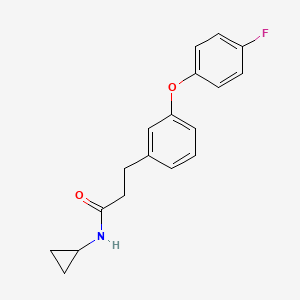

N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3-[3-(4-fluorophenoxy)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-14-5-9-16(10-6-14)22-17-3-1-2-13(12-17)4-11-18(21)20-15-7-8-15/h1-3,5-6,9-10,12,15H,4,7-8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRZHRGYJQTLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide involves several steps. One common method includes the reaction of 4-fluorophenol with 3-bromophenylpropanoic acid to form 3-(4-fluorophenoxy)phenylpropanoic acid. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.

Scientific Research Applications

N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Comparison with Similar Compounds

Key Research Findings

- Fluorinated Aromatics: The 4-fluorophenoxy group is a recurring motif in bioactive compounds, enhancing membrane permeability and target affinity.

- Cyclopropylamide Utility: This group improves metabolic stability across pharmaceuticals (e.g., antitrypanosomal agents) and agrochemicals (e.g., fungicides).

- Boron Incorporation : Boronated analogs serve as versatile intermediates for further chemical modifications, expanding therapeutic or agrochemical libraries .

Biological Activity

N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly its interaction with androgen receptors and its implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H18FNO2

- Molecular Weight : 299.345 g/mol

- Chemical Structure : The compound features a cyclopropyl group, a fluorophenoxy group, and a phenyl group attached to a propanamide backbone.

Target Interaction

This compound primarily targets the androgen receptor (AR) . It binds to the AR with high affinity, modulating its activity which can lead to various biological effects, particularly in the context of hormone-related conditions.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes that are crucial in cancer progression and other diseases.

- Receptor Modulation : By modulating receptor activity, it can influence cellular responses related to growth and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Low Clearance : Indicates prolonged presence in the system.

- Moderate Volume of Distribution : Suggests good tissue penetration.

- Terminal Half-life : Ranges from 36 to 52 hours, allowing for sustained therapeutic effects.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound demonstrated promising results against specific targets linked to cancer metabolism. For instance:

- IC50 Values : Various studies have reported IC50 values indicating effective inhibition at micromolar concentrations.

Case Studies

-

Study on Androgen Receptor Modulation

- A study conducted on prostate cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to AR antagonism and subsequent apoptosis induction.

-

Enzyme Inhibition in Cancer Models

- In another study focusing on enzyme inhibition, the compound was tested against various cancer-related enzymes, showing effective inhibition that correlated with reduced tumor growth in xenograft models.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the core phenylpropanamide scaffold via coupling reactions, such as amide bond formation between 3-(3-(4-fluorophenoxy)phenyl)propanoic acid and cyclopropanamine. Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for amidation .

- Step 2 : Optimization of reaction conditions (e.g., solvent: dichloromethane or DMF; temperature: 0–25°C; reaction time: 12–24 hours) to maximize yield and purity.

- Purification : Column chromatography (e.g., using PE/EA gradients) or recrystallization .

Q. Key Data :

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Yield | 70–85% | |

| Purity (HPLC) | ≥95% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : To determine bond lengths, angles, and dihedral angles (e.g., cyclopropyl ring geometry and fluorophenoxy group orientation) .

- NMR spectroscopy :

- 1H NMR : Peaks for cyclopropyl protons (δ 0.4–1.2 ppm), fluorophenoxy aromatic protons (δ 6.8–7.3 ppm), and amide NH (δ 5.5–6.0 ppm).

- 13C NMR : Signals for carbonyl (170–175 ppm) and fluorinated carbons (110–125 ppm) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict 3D conformation and electronic properties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of This compound analogs?

- Methodological Answer :

- Orthogonal assays : Compare results from in vitro enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to confirm target specificity .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenoxy with trifluoromethyl groups) to isolate key pharmacophores .

- Meta-analysis : Cross-reference data from independent studies (e.g., IC₅₀ values in cancer cell lines) to identify outliers and validate trends .

Q. Example SAR Data :

| Analog Substituent | IC₅₀ (μM) in HeLa Cells | Reference |

|---|---|---|

| 4-Fluorophenoxy | 0.45 ± 0.12 | |

| 3-Chlorophenyl | 1.20 ± 0.30 | |

| 4-Trifluoromethylphenyl | 0.90 ± 0.25 |

Q. How to design in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Animal models : Use rodents (e.g., Sprague-Dawley rats) for bioavailability and tissue distribution studies. Administer via oral gavage (10–50 mg/kg) and collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours .

- Analytical methods : LC-MS/MS for quantifying parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Key parameters :

- Half-life (t₁/₂) : Assess elimination kinetics.

- Cmax and AUC : Determine exposure levels.

Q. Hypothetical PK Data :

| Parameter | Value (Mean ± SD) |

|---|---|

| t₁/₂ (hours) | 4.2 ± 0.8 |

| Cmax (ng/mL) | 1200 ± 200 |

| AUC₀–24 (h·ng/mL) | 9800 ± 1500 |

Contradiction Analysis

Q. Why do computational predictions and experimental bioactivity data sometimes conflict?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : Simulations often assume vacuum or implicit solvent models, while experimental assays use aqueous or DMSO-based buffers .

- Protein flexibility : Molecular docking may not account for target conformational changes (e.g., induced-fit binding) .

- Metabolic instability : Predicted active compounds may degrade in vivo (e.g., via CYP450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.